molecular formula C11H11NO2 B1432464 1-(2-Methylphenyl)pyrrolidine-2,4-dione CAS No. 1519622-89-9

1-(2-Methylphenyl)pyrrolidine-2,4-dione

Cat. No. B1432464
M. Wt: 189.21 g/mol
InChI Key: FKFANGHWGDMFRV-UHFFFAOYSA-N
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Description

“1-(2-Methylphenyl)pyrrolidine-2,4-dione” is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

Pyrrolidine-2,5-dione is a versatile scaffold used in the synthesis of various biologically active compounds . The synthesis strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared by Oktay et al .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylphenyl)pyrrolidine-2,4-dione” is characterized by a five-membered pyrrolidine ring . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Methylphenyl)pyrrolidine-2,4-dione” are not detailed in the search results, pyrrolidine derivatives are known to be involved in various chemical reactions .


Physical And Chemical Properties Analysis

“1-(2-Methylphenyl)pyrrolidine-2,4-dione” is a powder with a molecular weight of 189.21 . It has a storage temperature of -10 °C .

Scientific Research Applications

Synthesis and Chemical Applications

  • Efficient Synthesis of Amino Acids : 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione is used in a Lossen-type reaction with primary alcohols to produce Nα-urethane-protected β-alanine and γ-aminopropionic acid with high yields, demonstrating its role in synthesizing amino acid derivatives (Cal et al., 2012).

  • Pyrrolidine Derivatives Synthesis : Studies on the synthesis of pyrrolidine-2,4-dione (tetramic acid) and its derivatives illustrate its importance in creating various chemical compounds (Mulholland et al., 1972).

  • Creation of Dipeptide Analogues : N-acylated, O-alkylated pyrrolin-2-ones, derivatives of pyrrolidine-2,4-diones, are synthesized, which are analogues of amino acids and adopt a linear, extended conformation (Hosseini et al., 2006).

Industrial and Material Applications

  • Corrosion Inhibition : 1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD), are effective corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating an industrial application (Zarrouk et al., 2015).

Medicinal and Biological Research

  • Inhibitors of Glycolic Acid Oxidase : A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives are studied as inhibitors of glycolic acid oxidase, showing potential in medicinal chemistry (Rooney et al., 1983).

  • Anti-Cancer and Anti-Inflammatory Studies : Compounds like trans-3-isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]pyrrolidine-2,5-dione are isolated from Antrodia camphorata and exhibit immunomodulatory potential, indicating possible anti-inflammatory and anti-cancer applications (Chien et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrrolidine derivatives, including “1-(2-Methylphenyl)pyrrolidine-2,4-dione”, have potential applications in drug discovery due to their versatile scaffold . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

1-(2-methylphenyl)pyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)12-7-9(13)6-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFANGHWGDMFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)pyrrolidine-2,4-dione

CAS RN

1519622-89-9
Record name 1-(2-methylphenyl)pyrrolidine-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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